molecular formula C12H16N4O3 B3036445 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide CAS No. 343375-08-6

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide

Cat. No.: B3036445
CAS No.: 343375-08-6
M. Wt: 264.28 g/mol
InChI Key: GMFMXAJTPWAJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide typically involves multi-step organic reactions. One common method involves the condensation of a cyanoacetamide derivative with a suitable aldehyde under basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-cyano-2,4-dioxopyrimidin-1-yl)-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-12(2,3)8(10(18)14-4)16-6-7(5-13)9(17)15-11(16)19/h6,8H,1-4H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFMXAJTPWAJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)N1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide
Reactant of Route 2
Reactant of Route 2
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide
Reactant of Route 3
Reactant of Route 3
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide
Reactant of Route 4
Reactant of Route 4
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide
Reactant of Route 5
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.